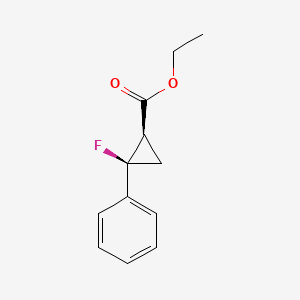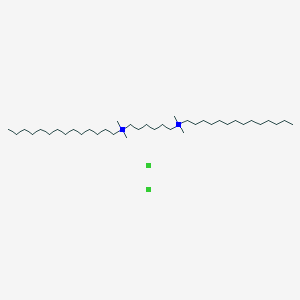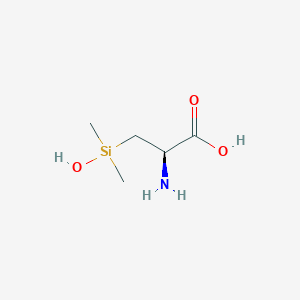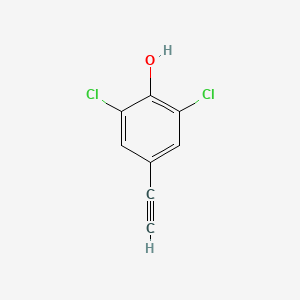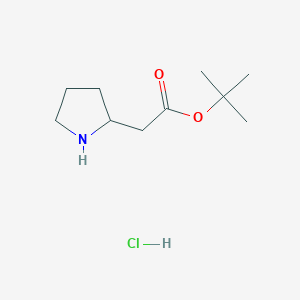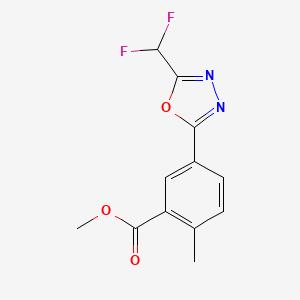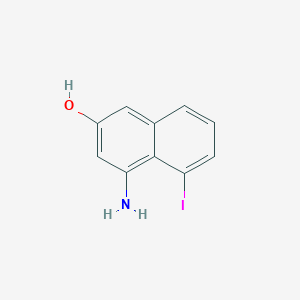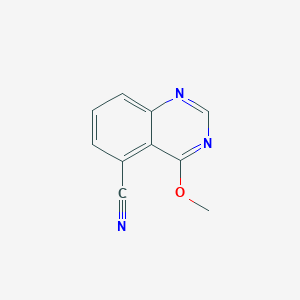
Ethyl 2-(dimethylamino)hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(dimethylamino)hexadecanoate is a chemical compound with the molecular formula C20H41NO2. It is known for its unique structure, which includes a long hexadecanoate chain and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)hexadecanoate can be synthesized through a reaction between hexadecanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2-(dimethylamino)hexadecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: Various substituted hexadecanoate derivatives.
科学的研究の応用
Ethyl 2-(dimethylamino)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of ethyl 2-(dimethylamino)hexadecanoate involves its interaction with biological membranes. The dimethylamino group can interact with the polar head groups of membrane lipids, while the long hexadecanoate chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
類似化合物との比較
Ethyl 2-(dimethylamino)hexadecanoate can be compared with other similar compounds, such as:
- 2-(dimethylamino)ethyl hexadecanoate
- 2-(dimethylamino)ethyl acetate
- 2-(dimethylamino)ethyl methanesulfonate
Uniqueness
What sets this compound apart is its specific combination of a long hydrophobic chain and a polar dimethylamino group, making it particularly effective in applications involving membrane interactions.
特性
CAS番号 |
10606-34-5 |
|---|---|
分子式 |
C20H41NO2 |
分子量 |
327.5 g/mol |
IUPAC名 |
ethyl 2-(dimethylamino)hexadecanoate |
InChI |
InChI=1S/C20H41NO2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(21(3)4)20(22)23-6-2/h19H,5-18H2,1-4H3 |
InChIキー |
FHCGWLWLTQAVLW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

